molecular formula C20H24N2O B3836015 1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-ol

1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-ol

Cat. No.: B3836015
M. Wt: 308.4 g/mol
InChI Key: FNDKJWBXYGZEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-ol is an organic compound that belongs to the class of carbazoles Carbazoles are known for their tricyclic structure, which includes a pyrrole ring fused on either side to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-ol typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with piperidin-3-ol. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under stirring conditions at room temperature. The reaction proceeds efficiently, yielding the desired product in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The compound is known to bind to cellular tumor antigen p53, a protein involved in regulating the cell cycle and preventing cancer. By binding to p53, the compound can modulate its activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-Ethylcarbazol-3-amine
  • 3-Amino-9-ethylcarbazole
  • N-[(9-Ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine

Uniqueness

1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-ol stands out due to its unique combination of a carbazole moiety and a piperidin-3-ol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[(9-ethylcarbazol-3-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-22-19-8-4-3-7-17(19)18-12-15(9-10-20(18)22)13-21-11-5-6-16(23)14-21/h3-4,7-10,12,16,23H,2,5-6,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDKJWBXYGZEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCCC(C3)O)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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